molecular formula C19H26O6 B591189 Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate CAS No. 582289-84-7

Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate

Cat. No.: B591189
CAS No.: 582289-84-7
M. Wt: 350.411
InChI Key: QIMAMYFTCKISGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is characterized by its molecular formula C19H26O6 and a molecular weight of 350.41 g/mol. This compound is known for its applications in pharmaceuticals, materials science, and organic synthesis.

Scientific Research Applications

Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate finds applications in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for phenols.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate typically involves the protection of phenolic hydroxyl groups using tetrahydropyranyl (THP) groups. The process begins with the reaction of 3,4-dihydroxybenzeneacetic acid with dihydropyran in the presence of an acid catalyst to form the THP-protected intermediate. This intermediate is then esterified with methanol in the presence of a suitable esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The THP groups can be removed under acidic conditions to regenerate the phenolic hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are employed to remove the THP groups.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Regenerated phenolic compounds.

Mechanism of Action

The mechanism of action of Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The THP-protected phenolic groups can undergo deprotection to release active phenolic compounds, which can then interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3,4-bis(tetrahydro-2H-pyran-2-yloxy)phenyl]acetate
  • 3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester

Uniqueness

Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate is unique due to its dual THP-protected phenolic groups, which provide stability and versatility in various chemical reactions. This compound’s ability to undergo selective deprotection and subsequent functionalization makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O6/c1-21-17(20)13-14-8-9-15(24-18-6-2-4-10-22-18)16(12-14)25-19-7-3-5-11-23-19/h8-9,12,18-19H,2-7,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMAMYFTCKISGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)OC2CCCCO2)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.